Brain Regional FLI Selectivity: Neboglamine Hydrochloride Spares Dorsolateral Striatum Versus Haloperidol
In a direct head-to-head comparison using rat forebrain immunohistochemistry, neboglamine hydrochloride (20 mg/kg s.c.) increased Fos-like immunoreactivity (FLI)-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus by 3.2-fold, 4.8-fold, and 4.5-fold over control, respectively, but produced no significant change in the dorsolateral striatum [1]. In contrast, haloperidol produced a 390-fold increase in dorsolateral striatal FLI while also activating the cortical and accumbens regions [1]. Clozapine, like neboglamine, spared the dorsolateral striatum but differs in primary receptor mechanism [1].
| Evidence Dimension | Fold-increase in FLI-positive cells over control in specific brain regions |
|---|---|
| Target Compound Data | Neboglamine (20 mg/kg s.c.): PFCX 3.2-fold; NAc 4.8-fold; LSN 4.5-fold; DL-STR no significant change |
| Comparator Or Baseline | Haloperidol: DL-STR 390-fold increase; Clozapine: DL-STR no significant change; D-Serine: DL-STR no significant change |
| Quantified Difference | Neboglamine vs. haloperidol: 390-fold differential in DL-STR activation |
| Conditions | Male Wistar rats; subcutaneous administration; FLI immunohistochemistry; brain region quantification |
Why This Matters
Dorsolateral striatal activation is associated with extrapyramidal motor side effects; neboglamine's complete sparing of this region at behaviorally active doses indicates a fundamentally different side-effect liability profile versus typical antipsychotics.
- [1] Chiusaroli R, Garofalo P, Espinoza S, Neri E, Caselli G, Lanza M. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat. Pharmacol Res. 2010 May;61(5):430-6. doi: 10.1016/j.phrs.2009.12.010. PMID: 20045056. View Source
